molecular formula C13H15N3O4 B11389213 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11389213
M. Wt: 277.28 g/mol
InChI Key: DUEKNRPZJBLRBB-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms, attached to a propanamide group and a dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C13H15N3O4/c1-4-11(17)14-13-12(15-20-16-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)

InChI Key

DUEKNRPZJBLRBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a hydrazide with a nitrile oxide can lead to the formation of the oxadiazole ring.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with the oxadiazole ring.

    Formation of the propanamide group:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring and the oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant antioxidant and antimicrobial activities. A study synthesized a series of 2,5-disubstituted oxadiazoles and demonstrated that some compounds showed comparable antibacterial activity to first-line drugs . The presence of the dimethoxyphenyl group enhances the biological profile of the compound.

Anticancer Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has been evaluated for its anticancer properties. In vitro studies have shown that related oxadiazole derivatives can inhibit cancer cell proliferation significantly. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed high growth inhibition percentages against various cancer cell lines . The mechanism is believed to involve apoptosis induction and interference with cell cycle progression.

Anti-Diabetic Potential
Recent studies have also explored the anti-diabetic properties of oxadiazole derivatives. In vivo experiments using genetically modified models indicated that certain derivatives significantly lowered glucose levels . This suggests potential applications in developing therapeutic agents for diabetes management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups influences the biological activity:

Functional GroupEffect on Activity
Dimethoxy GroupEnhances lipophilicity and biological activity
Oxadiazole RingContributes to antimicrobial and anticancer properties
Propanamide LinkAffects binding affinity to target enzymes/receptors

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Antioxidant Activity Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antioxidant properties using DPPH radical scavenging assays .
  • Anticancer Evaluation : Compounds were screened against various cancer cell lines (e.g., SNB-19) showing significant cytotoxic effects .
  • In Silico Studies : Molecular docking studies have been conducted to predict interactions with biological targets such as enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:

    N-(2,5-Dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide: This compound also contains a dimethoxyphenyl group and a propanamide group but differs in the presence of a piperazine ring.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound features a similar dimethoxyphenyl group but lacks the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an oxadiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.35 g/mol. The compound's structural features contribute to its biological activity and pharmacological potential.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound was evaluated against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against pancreatic cancer cell lines (PANC-1) with IC50 values in the micromolar range .
  • Mechanism of Action : The anticancer effects are mediated through the induction of apoptosis and disruption of cell cycle progression, as evidenced by flow cytometry analyses .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively documented. This compound showed promising results:

  • Bacterial Inhibition : It demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the oxadiazole ring inhibited Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties:

  • Enzyme Targets : It has shown significant inhibitory effects on enzymes such as cholinesterases and glucosidases, which are crucial for various metabolic pathways .
  • Potential Applications : These enzyme inhibition profiles suggest potential applications in treating conditions like diabetes and neurodegenerative diseases .

Case Studies

  • Anticancer Research : A study focused on the effects of this compound on PANC-1 cells demonstrated its ability to induce apoptosis through caspase activation pathways . The results were corroborated by molecular docking studies that indicated strong binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Efficacy : In another study assessing various oxadiazole derivatives for their antibacterial activity, this compound was found to be particularly effective against Clostridium difficile, showing MIC values significantly lower than those of traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide, and how can reaction conditions be optimized?

The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization of nitrile oxides or coupling reactions. For example, describes a method for synthesizing amino-substituted oxadiazoles using stannous chloride in acetic acid under reflux (348 K for 8 hours). For the target compound, a plausible route involves:

Amide coupling : React 3,4-dimethoxyphenylacetic acid with hydroxylamine to form the oxadiazole ring.

Nucleophilic substitution : Introduce the propanamide group via a coupling agent (e.g., EDC/HOBt).
Optimization : Key parameters include temperature control (to prevent oxadiazole ring degradation) and stoichiometric ratios of reagents. HPLC purity validation (>99%) and elemental analysis (C, H, N) are critical for confirming product integrity .

Q. How can the structural integrity of the 1,2,5-oxadiazole ring in this compound be validated experimentally?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., N–O bond ~1.32 Å, C–N–O angle ~105°), as demonstrated in for analogous oxadiazoles .
  • NMR spectroscopy : Confirm aromatic proton environments (e.g., 3,4-dimethoxyphenyl protons at δ 6.8–7.2 ppm).
  • IR spectroscopy : Detect characteristic oxadiazole C=N stretching (~1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (IC₅₀ determination).
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methoxy groups enhance the electron density of the aryl ring, stabilizing intermediates in substitution reactions. Computational studies (DFT) using methods from can model charge distribution:

  • HOMO/LUMO analysis : Predict sites of electrophilic/nucleophilic attack.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing transition states. Experimental validation via Hammett plots (σ⁺ values) correlates substituent effects with reaction rates .

Q. How should researchers address contradictions in biological activity data across different cell lines?

Discrepancies may arise from variations in membrane permeability or metabolic stability. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess permeability.
  • Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products.
  • Cell line validation : Compare expression levels of target proteins (e.g., via Western blot) to contextualize activity differences .

Q. What computational approaches are recommended for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., HDACs or kinases).
  • MD simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS).
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) with activity data from analogs in and .

Q. How can the stability of the oxadiazole ring under physiological conditions be evaluated?

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Enzymatic hydrolysis : Expose to esterases or amidases and track byproducts via LC-MS .

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